4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid (compound 1 in the cited study []) is a low molecular weight compound identified as a potent and selective agonist of the G protein-coupled receptor 35 (GPR35) []. GPR35 is an orphan receptor, meaning its endogenous ligand is unknown, but it is implicated in various physiological processes, including inflammation, metabolic disorders, nociception, and cardiovascular disease []. This compound is particularly noteworthy for its high potency and selectivity for the human GPR35 receptor compared to other known agonists [].
While the provided literature does not explicitly detail the synthesis procedure for 4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, it is identified as one of five distinct chemotypes identified in a high-throughput screen of 100,000 diverse low molecular weight compounds []. This suggests that a combinatorial chemistry approach might have been employed for its synthesis.
The primary application of 4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is as a research tool to study GPR35 []. Its high potency and selectivity for the human GPR35 receptor make it a valuable tool for:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2